Ethyl 4-(3-acetoxyphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(3-acetoxyphenyl)-4-oxobutyrate is an organic compound with the molecular formula C14H16O5 It is a derivative of butyric acid and contains an acetoxyphenyl group, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-acetoxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(3-acetoxyphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-acetoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-(3-acetoxyphenyl)-4-oxobutyric acid.
Reduction: Formation of ethyl 4-(3-hydroxyphenyl)-4-oxobutyrate.
Substitution: Formation of ethyl 4-(3-substituted phenyl)-4-oxobutyrate derivatives.
Scientific Research Applications
Ethyl 4-(3-acetoxyphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-acetoxyphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in biochemical pathways. The ketone group can form hydrogen bonds with enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-(3-acetoxyphenyl)-4-oxobutyrate can be compared with similar compounds such as:
Ethyl 4-(3-hydroxyphenyl)-4-oxobutyrate: This compound has a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate: The presence of a methoxy group alters the compound’s electronic properties and reactivity.
Ethyl 4-(3-nitrophenyl)-4-oxobutyrate: The nitro group introduces electron-withdrawing effects, affecting the compound’s chemical behavior.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(3-acetyloxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-14(17)8-7-13(16)11-5-4-6-12(9-11)19-10(2)15/h4-6,9H,3,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWRWPXDOGUOCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645835 |
Source
|
Record name | Ethyl 4-[3-(acetyloxy)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-77-5 |
Source
|
Record name | Ethyl 4-[3-(acetyloxy)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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